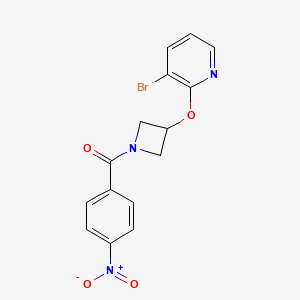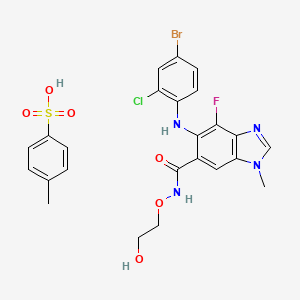![molecular formula C17H15ClFN3O3S B14131108 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is a complex organic compound that belongs to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield .
Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . This method is advantageous due to the availability of aryl chlorides and the efficiency of the copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
科学的研究の応用
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride involves its interaction with specific molecular targets and pathways. It is known to inhibit the uptake of neurotransmitters such as noradrenaline and serotonin into hypothalamus vesicles . Additionally, it exhibits antagonistic actions on serotonin (5-HT2) and histamine (H1) receptors, which may contribute to its pharmacological effects .
類似化合物との比較
Similar Compounds
2-Chlorodibenz[b,f][1,4]oxazepin-11-one: A related compound with similar structural features but lacking the piperazine sulfonyl fluoride moiety.
2-Chlorodibenzo[b,f][1,4]thiazepin-11-yl-piperazine: Another similar compound with a thiazepine ring instead of the oxazepine ring.
11H-Dibenz[b,e]azepin-6-yl-piperazine: A structurally related compound with an azepine ring.
Uniqueness
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is unique due to its combination of a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H15ClFN3O3S |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H15ClFN3O3S/c18-12-5-6-15-13(11-12)17(20-14-3-1-2-4-16(14)25-15)21-7-9-22(10-8-21)26(19,23)24/h1-6,11H,7-10H2 |
InChIキー |
OELOAJTXAUCHLH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)






![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)



![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
